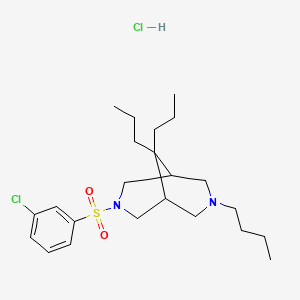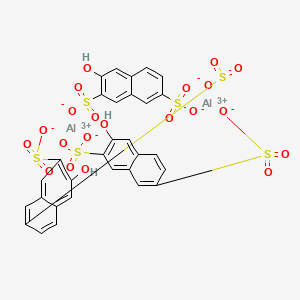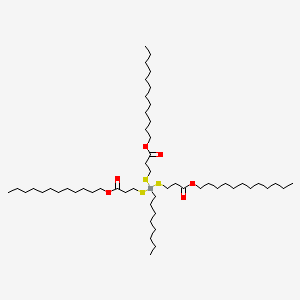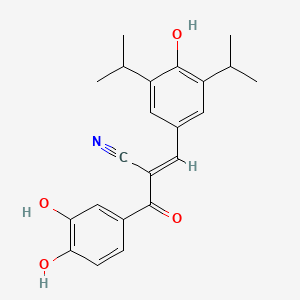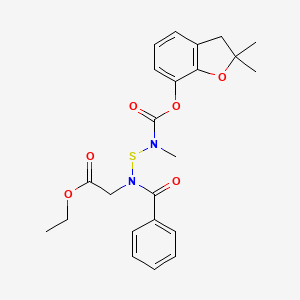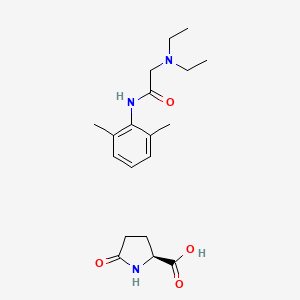![molecular formula C21H15Br2Cl B12696372 (E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl CAS No. 97338-00-6](/img/structure/B12696372.png)
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl is a complex organic compound characterized by its unique structural features This compound contains multiple halogen atoms, including bromine and chlorine, which contribute to its distinct chemical properties
Preparation Methods
The synthesis of (E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 4-chlorobiphenyl.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 4-bromobenzaldehyde and an appropriate reagent to introduce the propenyl group.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-chlorobiphenyl under specific conditions to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest in understanding its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl involves its interaction with molecular targets through its halogen atoms. These interactions can affect various pathways, including enzyme inhibition or activation, receptor binding, and disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl can be compared with similar compounds such as:
4-Bromo-1,1’-biphenyl: Lacks the propenyl and chloro groups, resulting in different reactivity and applications.
4-Chloro-1,1’-biphenyl: Lacks the bromo and propenyl groups, leading to distinct chemical properties.
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]biphenyl:
Properties
CAS No. |
97338-00-6 |
|---|---|
Molecular Formula |
C21H15Br2Cl |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-bromo-4-[(E)-3-bromo-1-[4-(4-chlorophenyl)phenyl]prop-1-enyl]benzene |
InChI |
InChI=1S/C21H15Br2Cl/c22-14-13-21(18-5-9-19(23)10-6-18)17-3-1-15(2-4-17)16-7-11-20(24)12-8-16/h1-13H,14H2/b21-13+ |
InChI Key |
VWVOZAJMMXTKPT-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)/C(=C\CBr)/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=CCBr)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



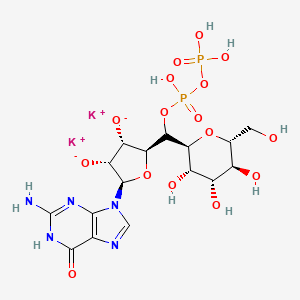
![N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696294.png)


